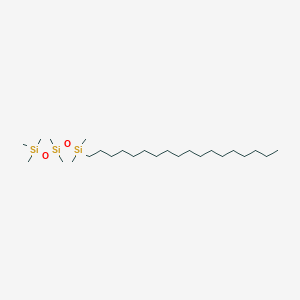

3-Octadecylheptamethyltrisiloxane

Beschreibung

3-Octadecylheptamethyltrisiloxane is a silicone-based compound characterized by a trisiloxane backbone (three silicon atoms linked by oxygen) with seven methyl groups and a long-chain octadecyl (C18) substituent. This structure imparts unique physicochemical properties, such as high hydrophobicity, thermal stability, and surface activity. The compound is primarily used in industrial and cosmetic applications as a surfactant, lubricant, or emulsifier due to its ability to reduce surface tension and enhance spreadability . Its long alkyl chain contributes to lower volatility compared to smaller siloxanes, making it suitable for formulations requiring prolonged stability.

Eigenschaften

Molekularformel |

C25H58O2Si3 |

|---|---|

Molekulargewicht |

475.0 g/mol |

IUPAC-Name |

[dimethyl(octadecyl)silyl]oxy-dimethyl-trimethylsilyloxysilane |

InChI |

InChI=1S/C25H58O2Si3/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-29(5,6)27-30(7,8)26-28(2,3)4/h9-25H2,1-8H3 |

InChI-Schlüssel |

JZHWFOSUPCOWBJ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCC[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 3-Octadecylheptamethyltrisiloxane typically involves the hydrolytic polycondensation of alkoxysilanes. One common method includes the co-hydrolysis of 1,1,1,3,3,3-hexamethyldisiloxane and 1,1,3,3-tetramethyldisiloxane under the catalysis of concentrated sulfuric acid. This reaction is followed by rectification to obtain the desired product . Industrial production methods often involve similar hydrolytic processes, ensuring high purity and yield.

Analyse Chemischer Reaktionen

3-Octadecylheptamethyltrisiloxane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of silanol groups.

Reduction: Reduction reactions are less common but can occur under certain conditions.

Substitution: It can undergo substitution reactions, particularly with nucleophiles, resulting in the replacement of alkyl groups with other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

3-Octadecylheptamethyltrisiloxane has a wide range of applications in scientific research:

Chemistry: It is used as a hydrophobic agent in the synthesis of various materials.

Biology: Its biocompatibility makes it useful in the development of biomedical devices and coatings.

Medicine: It is explored for use in drug delivery systems due to its ability to form stable films.

Industry: It is employed in the production of water-repellent coatings, lubricants, and sealants.

Wirkmechanismus

The mechanism of action of 3-Octadecylheptamethyltrisiloxane involves its interaction with surfaces to form a hydrophobic layer. This is primarily due to the presence of long alkyl chains and siloxane bonds, which reduce surface energy and enhance water repellency. The molecular targets include various substrates, and the pathways involve the formation of stable siloxane networks .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

Hexamethyldisiloxane (CAS 107-46-0)

- Structure : A linear trisiloxane with six methyl groups (trimethyl[(trimethylsilyl)oxy]silane).

- Properties :

- Molecular weight: 162.38 g/mol.

- Boiling point: 100–101°C.

- High volatility and low viscosity.

- Applications : Used as a solvent, carrier fluid in electronics, and intermediate in silicone synthesis. Unlike 3-octadecylheptamethyltrisiloxane, its small size limits surfactant capabilities but enhances volatility for rapid evaporation .

Octamethylcyclotetrasiloxane (D4, CAS 556-67-2)

- Structure : Cyclic tetrasiloxane with eight methyl groups.

- Properties :

- Molecular weight: 296.62 g/mol.

- Boiling point: 175°C.

- Persistent in the environment due to cyclic stability.

- Applications: Found in personal care products (e.g., hair conditioners) and industrial lubricants.

Trioxadisilacyclooctane (from )

- Structure : Cyclic siloxane with alternating silicon, oxygen, and additional heteroatoms.

- Properties : Combines siloxane flexibility with ring strain, affecting reactivity. Less common in commercial applications compared to linear or methyl-substituted siloxanes.

Physicochemical Properties Comparison

Table 1: Key Properties of Siloxane Derivatives

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Water Solubility | Key Applications |

|---|---|---|---|---|

| 3-Octadecylheptamethyltrisiloxane | ~550 (estimated) | >250 (estimated) | Insoluble | Surfactants, lubricants |

| Hexamethyldisiloxane | 162.38 | 100–101 | Insoluble | Solvents, electronics |

| Octamethylcyclotetrasiloxane (D4) | 296.62 | 175 | Low | Cosmetics, industrial fluids |

Performance and Environmental Impact

- Surfactant Efficiency : The octadecyl chain in 3-octadecylheptamethyltrisiloxane enhances surface tension reduction compared to shorter-chain siloxanes like hexamethyldisiloxane .

- Environmental Persistence : Linear siloxanes (e.g., 3-octadecylheptamethyltrisiloxane) may degrade faster than cyclic derivatives (e.g., D4), which are flagged for persistence and bioaccumulation in regulatory evaluations .

- Thermal Stability: The trisiloxane backbone provides higher thermal resistance than non-silicone surfactants, but cyclic siloxanes like D4 exhibit superior stability under extreme conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.